1-(4-Fluoro-3-nitrophenyl)propan-2-one
Description
1-(4-Fluoro-3-nitrophenyl)propan-2-one is a substituted aryl ketone featuring a propan-2-one backbone with a fluorine atom at the para position and a nitro group at the meta position of the phenyl ring. It serves as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials due to its ability to undergo nucleophilic additions, condensations, and cyclization reactions.
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H8FNO3/c1-6(12)4-7-2-3-8(10)9(5-7)11(13)14/h2-3,5H,4H2,1H3 |
InChI Key |
FKFGELGXHRGHPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 1-(4-Fluoro-3-nitrophenyl)propan-2-one with structurally related aryl ketones, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Comparisons
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The nitro group in this compound deactivates the aromatic ring, directing electrophilic attacks to specific positions. This contrasts with methoxy-substituted analogs (e.g., 1-(4-Fluoro-3-methoxyphenyl)propan-2-one), where electron-donating groups (EDGs) increase ring electron density, favoring different reaction pathways .
- Steric Effects: Ortho-nitro substitution (as in 1-(4-Fluoro-2-nitrophenyl)propan-2-one) introduces steric hindrance, reducing accessibility to the carbonyl group and slowing nucleophilic additions compared to the meta-nitro isomer .
- Conjugation and Stability: α,β-unsaturated ketones like 4-(4-Nitrophenyl)but-3-en-2-one exhibit enhanced stability due to conjugation, whereas saturated ketones (e.g., the target compound) are more reactive toward nucleophiles .
Physicochemical Properties
- Boiling Points: The target compound’s predicted boiling point (~260°C) is comparable to 1-(4-Fluoro-3-methoxyphenyl)propan-2-one (260.8°C), reflecting similar molecular weights .
- Density: Methoxy-substituted analogs exhibit lower densities (~1.06 g/cm³) compared to nitro-substituted derivatives (~1.2–1.3 g/cm³), correlating with substituent polarity .
- Safety: 4-(4-Nitrophenyl)but-3-en-2-one requires stringent handling (e.g., PPE, ventilation) due to its reactive enone system, whereas saturated ketones like the target compound pose fewer acute hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
